![molecular formula C12H14F3NO3 B4967846 methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4967846.png)
methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate, also known as TFMPP, is a psychoactive substance that belongs to the class of synthetic phenylpiperazine derivatives. TFMPP is widely used in scientific research for its unique pharmacological properties.
Mechanism of Action
The exact mechanism of action of methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate also has affinity for dopamine and adrenergic receptors. The activation of these receptors is thought to be responsible for the psychoactive effects of methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate.
Biochemical and Physiological Effects:
methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate also increases heart rate, blood pressure, and body temperature. It has been found to have both stimulant and hallucinogenic effects.
Advantages and Limitations for Lab Experiments
Methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate has several advantages for lab experiments. It is easy to synthesize and has a well-defined chemical structure. methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is also relatively stable and has a long shelf life. However, methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate has some limitations. It is a psychoactive substance and must be handled with care. methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate also has a narrow therapeutic window, meaning that small changes in dosage can have significant effects on the results of experiments.
Future Directions
There are several future directions for the study of methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate. One area of research is the development of new phenylpiperazine derivatives with improved pharmacological properties. Another area of research is the study of the long-term effects of methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate on the brain and behavior. Finally, methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate could be used to develop new treatments for psychiatric disorders such as depression and anxiety.
Conclusion:
In conclusion, methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is a psychoactive substance with unique pharmacological properties. It has been widely used in scientific research to study the effects of serotonin, dopamine, and adrenergic receptors on behavior, cognition, and mood. methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate, including the development of new phenylpiperazine derivatives and the study of the long-term effects of methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate on the brain and behavior.
Synthesis Methods
Methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate can be synthesized using various methods. One of the most common methods is the reaction of 3,3,3-trifluoro-2-hydroxypropanoic acid with 4-(dimethylamino)phenylmagnesium bromide in the presence of a catalyst. The resulting product is then methylated using dimethyl sulfate to obtain methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate.
Scientific Research Applications
Methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is widely used in scientific research to study the pharmacological effects of phenylpiperazine derivatives. It has been found to have an affinity for several receptors, including serotonin, dopamine, and adrenergic receptors. methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate has been used to study the effects of these receptors on behavior, cognition, and mood.
properties
IUPAC Name |
methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c1-16(2)9-6-4-8(5-7-9)11(18,10(17)19-3)12(13,14)15/h4-7,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGZILZYXDTSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
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